Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Catalog No.
S14262046
CAS No.
M.F
C14H21ClN2O2
M. Wt
284.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hy...

Product Name

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

IUPAC Name

ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13(17)14(15)8-9-16(11-14)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,15H2,1H3;1H

InChI Key

LKVSFVXNGWHFKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is a chemical compound characterized by the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molar mass of 248.32 g/mol. It is classified as a hydrochloride salt of ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate, which is an ester derivative of 3-amino-1-benzylpyrrolidine-3-carboxylic acid. This compound features a pyrrolidine ring, which is integral to its structural and functional properties, making it significant in medicinal chemistry and biochemistry applications .

Due to its functional groups. Key reactions include:

  • Alkylation: The reactive ester group allows for alkylation, which can introduce different alkyl chains into the molecule.
  • Acylation: The carboxylic acid functionality can participate in acylation reactions, forming amides or other derivatives.
  • Reduction: The compound can be reduced to yield alcohol derivatives, expanding its applicability in synthetic chemistry .

Research into the biological activity of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride suggests potential interactions with various biological macromolecules. Preliminary studies indicate that it may exhibit:

  • Neuroprotective effects: Its structural similarity to known neuroprotective agents suggests it could have similar properties.
  • Antimicrobial properties: Some derivatives have shown activity against specific bacterial strains, indicating potential therapeutic applications .

Several synthesis methods have been reported for Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride:

  • Starting from Acetophenone: A common method involves reacting acetophenone with 3-pyrrolidone to produce 3-benzylpyrrolidine-3-methanone, which can then be converted to the desired compound through further reactions .
  • Chiral Synthesis: Optically active forms can be synthesized using chiral starting materials and specific protecting groups to enhance yields and selectivity in the formation of the amino group .
  • Hydrochloride Formation: The final step often involves the formation of the hydrochloride salt to improve solubility and stability for biological applications .

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.
  • Biochemistry: Its ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and drug interactions.
  • Asymmetric Catalysis: The compound's chiral nature allows it to be used in developing asymmetric catalysts for organic synthesis .

Studies focusing on the interactions of Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride with various biological targets have yielded promising results:

  • Enzyme Interactions: Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, although further validation is required.
  • Receptor Binding: Investigations into its binding affinity with specific receptors indicate potential therapeutic roles, especially in neurology .

These interaction studies are crucial for understanding the compound's therapeutic potential and guiding future research.

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Ethyl (S)-pyrrolidine-3-carboxylateChiral center at the 3-positionPotential neuroprotective effects
Ethyl (R)-pyrrolidine-3-carboxylateChiral center at the 3-positionAntimicrobial properties
Pyrrolidine-2-carboxylic acidDifferent carboxylic positionAnalgesic activity
4-Pyridone derivativesPyridone ring structureDiverse pharmacological profiles

Ethyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a pyrrolidine ring and carboxylic acid functionality, enhancing its interactions within biological systems compared to similar compounds . This distinctiveness may lead to novel therapeutic applications and further research opportunities.

Nucleophilic Substitution Strategies in Pyrrolidine Ring Formation

The pyrrolidine ring in ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is typically constructed via nucleophilic substitution reactions. A common precursor is 1,2,4-trimesylate derivatives, which undergo intramolecular cyclization in the presence of primary amines. For instance, optically active butyl-1,2,4-trimesylate reacts with benzylamine in tetrahydrofuran at 50–60°C to form a pyrrolidine intermediate. The mesylate groups act as leaving sites, enabling nitrogen-centered nucleophilic attacks that close the five-membered ring.

Reaction conditions significantly influence stereochemical outcomes. Polar aprotic solvents like tetrahydrofuran stabilize transition states, while elevated temperatures (50–60°C) accelerate ring closure without compromising optical purity. The resulting pyrrolidine derivative retains the benzyl group at the nitrogen atom, which serves dual roles as a directing group and a protecting moiety.

Table 1: Key Parameters for Pyrrolidine Ring Formation via Nucleophilic Substitution

Leaving GroupSolventTemperatureYield (%)Optical Purity (%)
MesylateTetrahydrofuran60°C7899
TosylateToluene70°C6595

Benzylation Techniques for N-Substituted Pyrrolidine Derivatives

Introducing the benzyl group to the pyrrolidine nitrogen requires careful selection of alkylating agents and bases. Benzyl chloride is widely used due to its reactivity and commercial availability. The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as a nucleophile, displacing the chloride ion. For example, ethyl 3-aminopyrrolidine-3-carboxylate reacts with benzyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield the N-benzylated product.

Alternative benzylation methods employ benzyl bromide or iodide, which offer higher reactivity but require stricter moisture control. Phase-transfer catalysis using tetrabutylammonium bromide in biphasic systems (water/dichloromethane) enhances reaction rates and yields. Post-benzylation, the hydrochloride salt is formed by treating the free base with hydrochloric acid, improving solubility for subsequent purification steps.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

284.1291556 g/mol

Monoisotopic Mass

284.1291556 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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